molecular formula C46H32N4O4 B12349622 Benzoic acid, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis-

Benzoic acid, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis-

Cat. No.: B12349622
M. Wt: 704.8 g/mol
InChI Key: ZINBWJCAVJSSCT-HCAYCXHLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- typically involves the reaction of diphenylporphyrin with benzoic acid derivatives under specific conditions. One common method includes the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the benzoic acid moieties .

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- involves its interaction with molecular targets through its porphyrin ring structure. This interaction can lead to various biological effects, such as the generation of reactive oxygen species (ROS) in photodynamic therapy . The pathways involved include the activation of cellular signaling cascades and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4,4’-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- is unique due to its specific structural configuration, which provides distinct optical and electronic properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C46H32N4O4

Molecular Weight

704.8 g/mol

IUPAC Name

4-[(5Z,9Z,15Z,19Z)-15-(4-carboxyphenyl)-10,20-diphenyl-21,22,23,24-tetrahydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C46H32N4O4/c51-45(52)31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(18-14-30)46(53)54)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47-50H,(H,51,52)(H,53,54)/b41-33-,41-34?,42-35?,42-36-,43-37-,43-39?,44-38?,44-40-

InChI Key

ZINBWJCAVJSSCT-HCAYCXHLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)C(=O)O)/C=C5)/C8=CC=CC=C8)/C9=CC=C(C=C9)C(=O)O)/C=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)C(=O)O)N5)C8=CC=CC=C8)C9=CC=C(C=C9)C(=O)O)N3

Origin of Product

United States

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